

# Tribenoside: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

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## Compound of Interest

Compound Name: Glyvenol

Cat. No.: B13389266

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## Introduction

Tribenoside is a synthetic glucofuranoside derivative with a history of use as a vasoprotective and anti-inflammatory agent.[1] This technical guide provides an in-depth overview of its molecular structure and key chemical properties, intended to support further research and development efforts. The information is presented with a focus on quantitative data, detailed experimental context, and visualization of related biological pathways and experimental workflows.

## Molecular Structure

Tribenoside, chemically known as ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside, is a well-defined molecule with the chemical formula  $C_{29}H_{34}O_6$ . [2] Its structure consists of a glucofuranose core with an ethyl group at the anomeric carbon and three benzyl groups protecting the hydroxyl groups at positions 3, 5, and 6. Tribenoside is a mixture of  $\alpha$  and  $\beta$  anomers.[1]

Table 1: Molecular Identifiers and Descriptors

Identifier/Descriptor	Value
IUPAC Name	(3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol[3]
Chemical Formula	C <sub>29</sub> H <sub>34</sub> O <sub>6</sub> [2]
Molecular Weight	478.58 g/mol [4]
CAS Number	10310-32-4[4]
SMILES	CCOC1--INVALID-LINK----INVALID-LINK--OCC3=CC=CC=C3)OCC4=CC=CC=C4">C@@HO[3]

## Chemical Properties

Tribenoside's therapeutic efficacy and formulation are intrinsically linked to its physicochemical properties. It is described as a yellowish to pale yellow, clear, viscous liquid or neat oil.[2][5] There are conflicting reports describing it as a light yellow powder, which may depend on the specific anomeric composition or purity.[6]

Table 2: Physicochemical Properties of Tribenoside

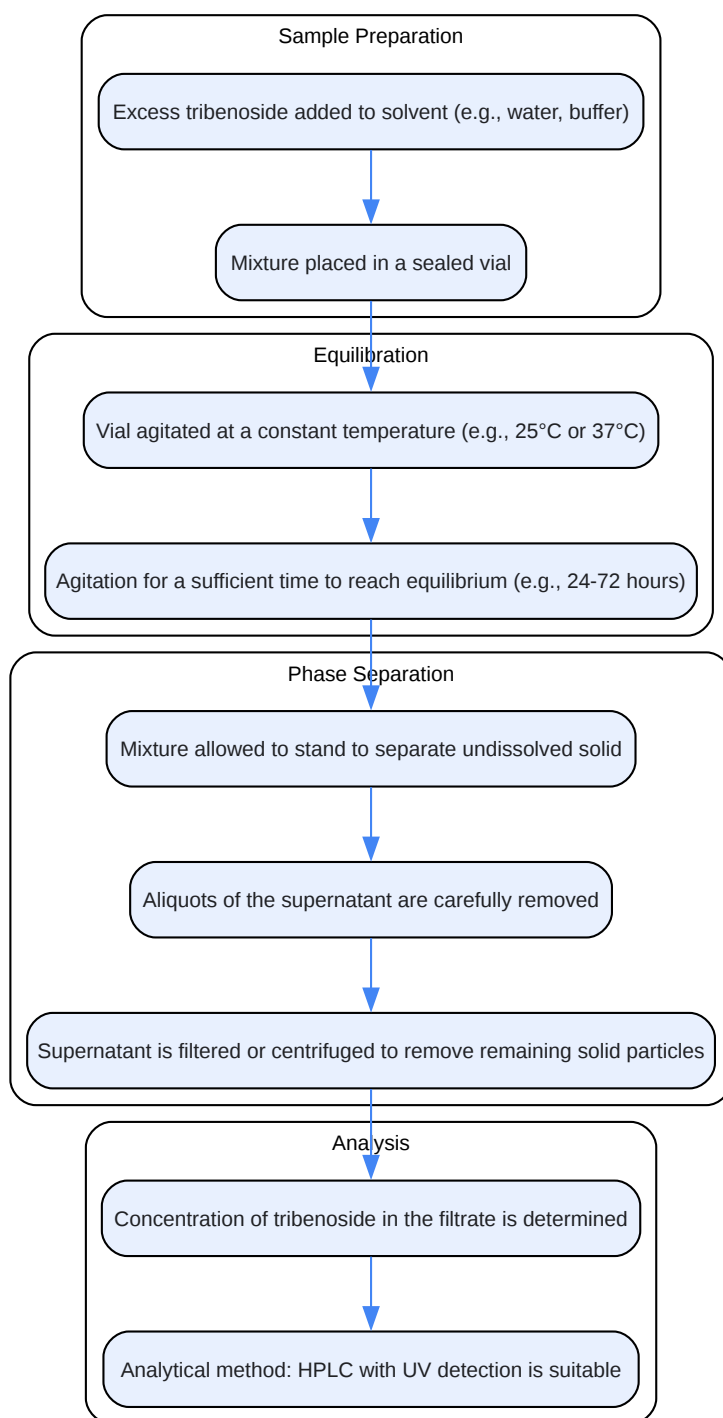
Property	Value
Physical State	Yellowish to pale yellow, clear, viscous liquid/neat oil at room temperature[2][5]
Melting Point	Not experimentally determined in the reviewed literature.
Boiling Point	270-280 °C at 1.2 mmHg[2]
Solubility	Practically insoluble in water; very soluble in acetone, methanol, and methylene chloride[7]
pKa (Predicted)	13.01 ± 0.70[2]
LogP (Predicted)	3.9[3]
Optical Rotation	[α] <sub>D</sub> <sup>26</sup> +8° (in chloroform)[2]

## Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized, yet detailed, methodologies for determining key physicochemical properties of a compound like tribenoside.

### Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

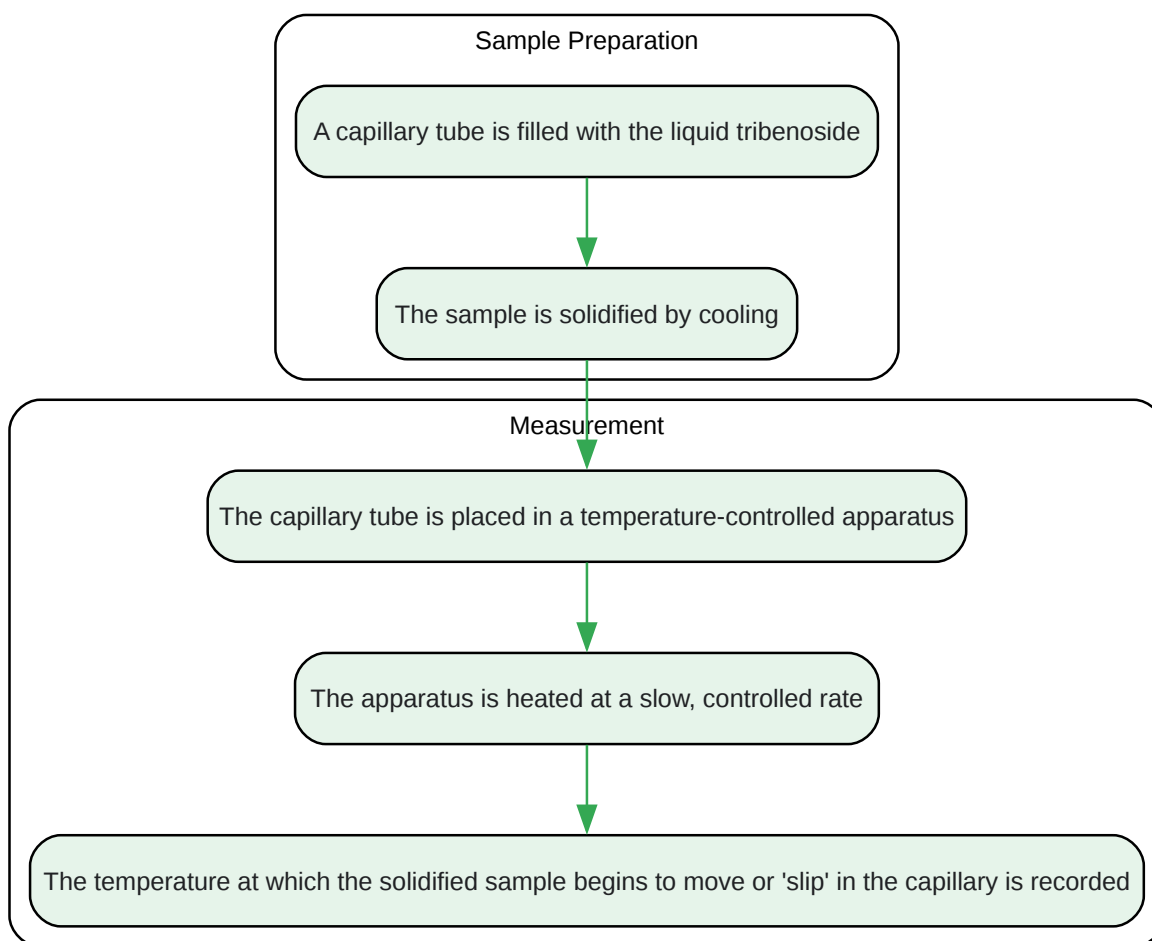


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Caption: Workflow for solubility determination using the shake-flask method.

## Melting Point Determination (for Viscous Liquids/Oils)

Given that tribenoside is often a viscous liquid, standard melting point determination methods for crystalline solids are not applicable. Instead, techniques for determining the slip melting point or pour point would be more appropriate.



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Caption: General workflow for slip melting point determination.

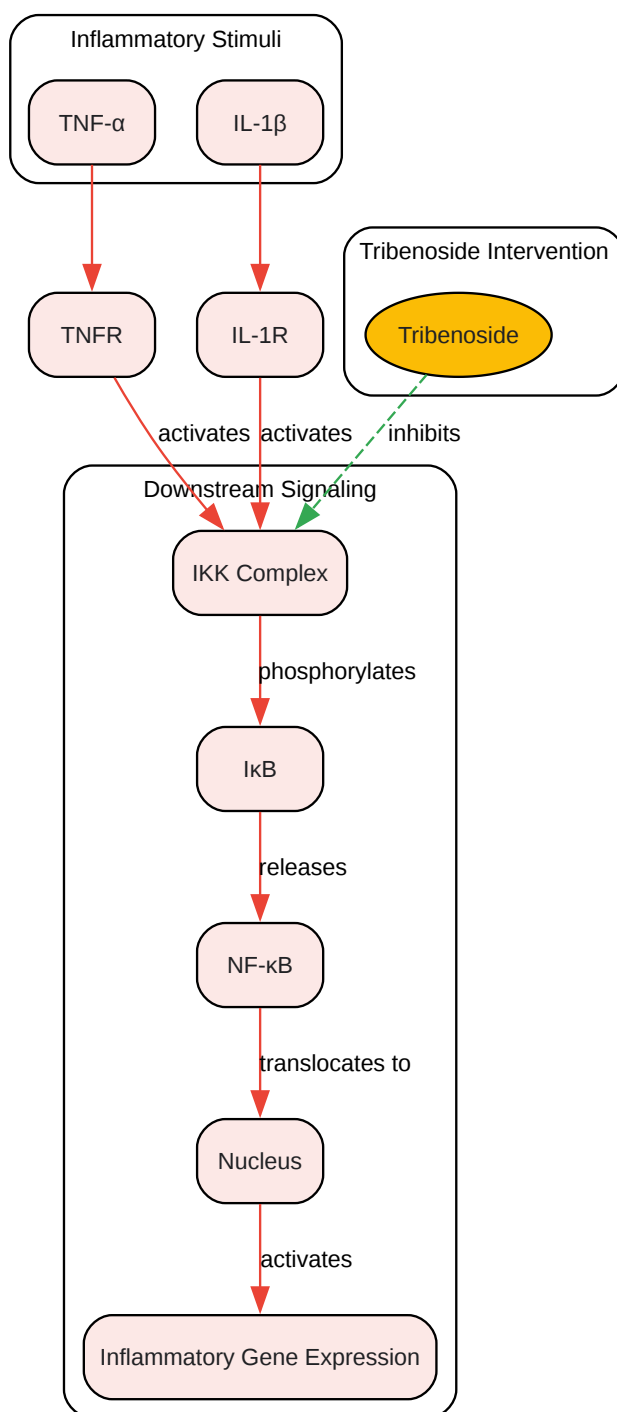
## Signaling Pathways

Tribenoside exerts its anti-inflammatory effects, in part, by modulating key inflammatory signaling pathways. It has been shown to inhibit the release of inflammatory mediators and the activity of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) and Interleukin-1 beta (IL-1 $\beta$ ). A plausible mechanism of action involves the inhibition of the NF- $\kappa$ B

(Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

## Proposed Anti-Inflammatory Signaling Pathway of Tribenoside

The following diagram illustrates a proposed mechanism by which tribenoside may interfere with the TNF- $\alpha$  and IL-1 $\beta$  induced inflammatory response, leading to the downregulation of inflammatory gene expression.



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Caption: Proposed anti-inflammatory mechanism of Tribenoside via NF- $\kappa$ B pathway inhibition.

## Conclusion

This technical guide has summarized the core molecular and chemical characteristics of tribenoside. The provided data and diagrams offer a foundational understanding for professionals in drug development and research. Further experimental investigation is warranted to definitively determine certain physicochemical properties, such as the melting point, and to further elucidate the precise molecular targets and signaling cascades through which tribenoside exerts its therapeutic effects.

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